Buclizine dihydrochloride

Übersicht

Beschreibung

Buclizine dihydrochloride is an antihistamine and antiemetic drug used for the treatment of allergy symptoms and prevention of nausea and vomiting . It belongs to the piperazine derivative family of drugs . It was initially approved by the FDA in 1957 . It has been studied in the treatment of migraine attacks and in the treatment of nausea and vomiting during pregnancy .

Synthesis Analysis

The synthesis of Buclizine dihydrochloride involves a four-step continuous process starting from bulk alcohols. The process utilizes HCl to synthesize intermediate chlorides with excellent yields and involves inline separation to obtain pure products .

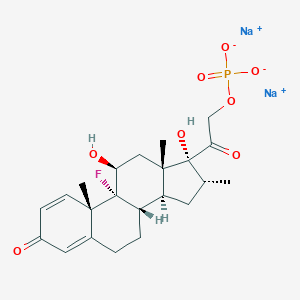

Molecular Structure Analysis

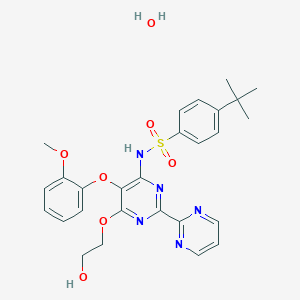

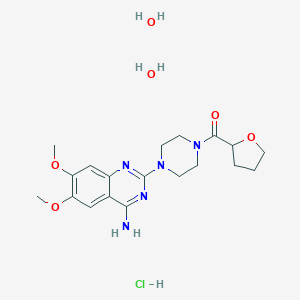

Buclizine dihydrochloride has a molecular formula of C28H33ClN2.2ClH . It has a molecular weight of 505.95 . The InChI Key is SDBHDSZKNVDKNU-UHFFFAOYSA-N .

Chemical Reactions Analysis

Buclizine dihydrochloride undergoes acid-induced degradation, leading to the formation of degradation products. A high-performance liquid chromatographic method was developed for the determination of Buclizine dihydrochloride in the presence of these degradation products.

Physical And Chemical Properties Analysis

Buclizine dihydrochloride is a white or slightly yellowish, crystalline powder . It has a water solubility of 0.000246 mg/mL . The pKa (Strongest Basic) is 7.6 .

Wissenschaftliche Forschungsanwendungen

Antihistamine

Buclizine is an antihistamine medication . Antihistamines are drugs that can relieve allergy symptoms. They work by blocking the action of histamine, a substance in the body that causes allergic symptoms .

Antiemetic

Buclizine has antiemetic properties, which means it can be used for the prevention of nausea and vomiting . This makes it useful in situations where these symptoms are prevalent, such as motion sickness and during pregnancy .

Anticholinergic

Buclizine also has anticholinergic effects . Anticholinergic drugs block the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. This can help to reduce the effects of certain types of poisoning, and to relieve symptoms of Parkinson’s disease, among other uses .

Treatment of Allergies

Buclizine can be used for the treatment of allergy symptoms . This includes symptoms such as sneezing, itching, watery eyes, and runny nose .

Treatment of Nausea

Buclizine is used in the prevention and treatment of nausea . This includes nausea caused by motion sickness, as well as other medical conditions .

Management of Vertigo

Buclizine has been used in the management of vertigo in diseases affecting the vestibular apparatus . Vertigo is a sensation of feeling off balance, often caused by problems in the inner ear or brain .

Appetite Stimulant

Buclizine has been touted to be effective as an appetite stimulant in children when administered in the syrup form . However, this indication has not been validated .

Treatment of Migraine Attacks

Buclizine has been studied in the treatment of migraine attacks . Migraines are a type of headache characterized by severe pain, and they can be accompanied by nausea, vomiting, and sensitivity to light .

Wirkmechanismus

Target of Action

Buclizine dihydrochloride primarily targets histamine receptors and muscarinic receptors . As an antihistamine, it blocks the action of histamine, a compound released by cells in response to allergic and inflammatory reactions. As an antiemetic, it acts on muscarinic receptors to reduce activity along these pathways .

Mode of Action

Buclizine dihydrochloride exerts its effects through its central anticholinergic properties . It depresses labyrinth excitability and vestibular stimulation, which are involved in balance and spatial orientation . It may also affect the medullary chemoreceptor trigger zone, a part of the brain involved in inducing vomiting .

Biochemical Pathways

Its antihistaminic and anticholinergic properties suggest that it interferes with the signaling pathways of histamine and acetylcholine, two important neurotransmitters .

Pharmacokinetics

Buclizine dihydrochloride is readily absorbed from the gastrointestinal tract . The onset of action occurs approximately 1 hour after administration, and its effects can last between 4 to 6 hours .

Result of Action

The primary result of buclizine dihydrochloride’s action is the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness . It has also been used in the management of vertigo in diseases affecting the vestibular apparatus .

Eigenschaften

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBHDSZKNVDKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82-95-1 (Parent) | |

| Record name | Buclizine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045091 | |

| Record name | Buclizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Buclizine hydrochloride | |

CAS RN |

129-74-8, 163837-35-2, 163837-36-3 | |

| Record name | Buclizine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Buclizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buclizine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58FQD093NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOP5593FPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4OCE982YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical methods are commonly used to determine the concentration of Buclizine dihydrochloride in pharmaceutical formulations?

A1: A key analytical method for quantifying Buclizine dihydrochloride, particularly in the presence of its degradation products, is High-Performance Liquid Chromatography (HPLC). [] This method utilizes a C18 column and a mobile phase of acetonitrile-water with triethanolamine, allowing for the separation and detection of the drug at 260 nm. [] UV spectrophotometry is another technique employed for quantitative analysis of Buclizine dihydrochloride in both bulk drug form and dosage formulations. []

Q2: How stable is Buclizine dihydrochloride under acidic conditions, and what is the kinetic order of its degradation?

A2: Research indicates that Buclizine dihydrochloride undergoes degradation in acidic solutions, specifically 0.1 M hydrochloric acid. [] The degradation process follows first-order kinetics. [] By studying the degradation at different temperatures (75-95°C), an Arrhenius plot can be constructed, revealing an activation energy of 41.36 kcal/mol for the degradation reaction. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)